2-(Diphenylphosphoryl)cyclohexan-1-one
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Overview
Description
2-(Diphenylphosphoryl)cyclohexanone is an organic compound with the molecular formula C18H19O2P It is known for its unique structure, which includes a cyclohexanone ring bonded to a diphenylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Cyclohexanone+Diphenylphosphoryl chloride→2-(Diphenylphosphoryl)cyclohexanone+HCl
Industrial Production Methods
Industrial production of 2-(Diphenylphosphoryl)cyclohexanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-(Diphenylphosphoryl)cyclohexanone.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphoryl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions at the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Phosphorylated amines or alcohols.
Scientific Research Applications
2-(Diphenylphosphoryl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)cyclohexanone involves its interaction with molecular targets through its phosphoryl group. The compound can form stable complexes with metal ions and other electrophilic species, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diphenylphosphoryl)phenol
- 2-(Diphenylphosphoryl)benzaldehyde
- 2-(Diphenylphosphoryl)acetophenone
Uniqueness
2-(Diphenylphosphoryl)cyclohexanone is unique due to its cyclohexanone ring, which imparts distinct steric and electronic properties compared to other diphenylphosphoryl compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous.
Properties
CAS No. |
53695-49-1 |
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Molecular Formula |
C18H19O2P |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-diphenylphosphorylcyclohexan-1-one |
InChI |
InChI=1S/C18H19O2P/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,18H,7-8,13-14H2 |
InChI Key |
UDTRZCXFHAWDHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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